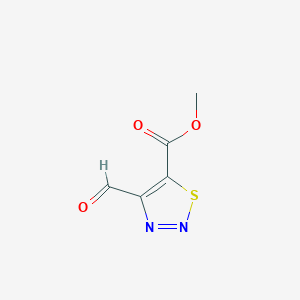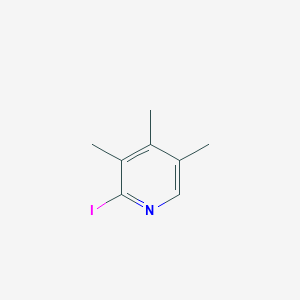
2-Iodo-3,4,5-trimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,4,5-trimethylpyridine is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups, and the hydrogen at position 2 is replaced by an iodine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-3,4,5-trimethylpyridine can be synthesized through various methods. One common approach involves the iodination of 3,4,5-trimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3,4,5-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3,4,5-trimethylpyridine or 2-cyano-3,4,5-trimethylpyridine can be formed.
Oxidation Products: Oxidation of the methyl groups can yield compounds like 3,4,5-trimethylpyridinecarboxylate.
Applications De Recherche Scientifique
2-Iodo-3,4,5-trimethylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodo-3,4,5-trimethylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Uniqueness
2-Iodo-3,4,5-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other trimethylpyridine derivatives. The iodine atom makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Propriétés
Formule moléculaire |
C8H10IN |
|---|---|
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
2-iodo-3,4,5-trimethylpyridine |
InChI |
InChI=1S/C8H10IN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
Clé InChI |
RSDZFBPRCCZPFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)

![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
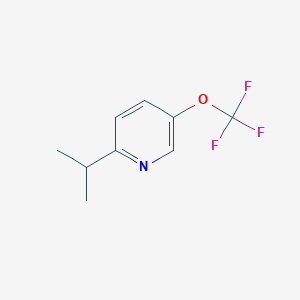

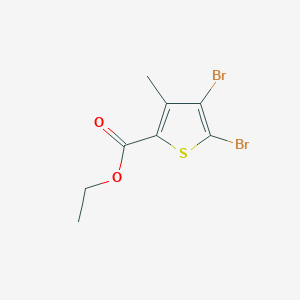
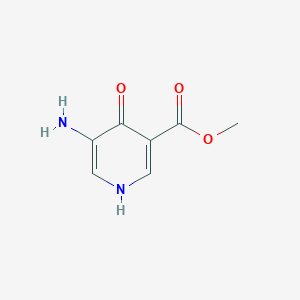
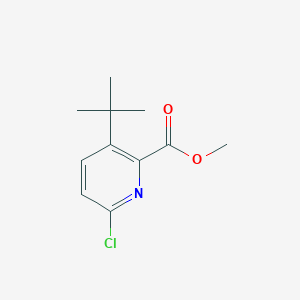
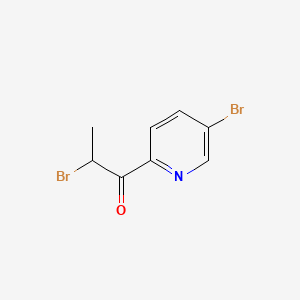
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)
